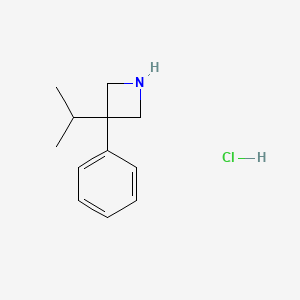

4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

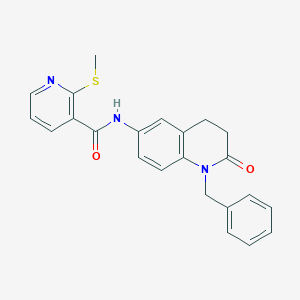

The compound “4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and two amino groups attached to a 4-oxobutanoic acid backbone .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .

Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure and the functional groups it contains. For instance, the bromophenyl group might undergo reactions typical of aromatic halides, such as the Suzuki-Miyaura cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and amino groups could impact its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Inhibition of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, which include structures similar to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, have been synthesized and demonstrated as potent in vitro inhibitors of porcine liver glycolic acid oxidase. These compounds showcase the potential for therapeutic applications in conditions where glycolic acid oxidase inhibition is beneficial (Williams et al., 1983).

Novel Surfactant Synthesis

A new surfactant containing a structure akin to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid was synthesized, showcasing its potential in forming large-diameter premicellar aggregations. This highlights its utility in applications requiring surfactants with specific aggregation properties (Chen, Hu, & Fu, 2013).

ELISA Development for Pesticide Analysis

Compounds structurally related to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid were synthesized for the development of a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit samples, demonstrating the compound's relevance in enhancing food safety through improved pesticide residue detection methods (Zhang et al., 2008).

Synthesis of Nitrogen-Containing Bromophenols

Nitrogen-containing bromophenols derived from marine algae, which include structures resembling 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, have shown potent scavenging activity against radicals. This indicates the compound's potential in the development of natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Novel Syntheses for Organic and Medicinal Chemistry

The compound has been utilized as a key building block in the synthesis of various heterocyclic compounds, indicating its versatility in organic and medicinal chemistry applications. This includes the development of potential therapeutic agents and the exploration of new reaction pathways (El-Hashash & Rizk, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-bromoanilino)-2-(hexylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-2-3-4-7-10-18-14(16(21)22)11-15(20)19-13-9-6-5-8-12(13)17/h5-6,8-9,14,18H,2-4,7,10-11H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGQXGAVRXSOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)

![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2571139.png)

![5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2571140.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2571141.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)

![2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)

![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)